4-(Naphthalen-1-yl)picolinic acid
Description
4-(Naphthalen-1-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (a pyridine ring with a carboxylic acid substituent at position 2) substituted with a naphthalen-1-yl group at position 3. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science. The naphthyl group enhances π-π stacking interactions and may influence binding affinity in biological systems or modulate optical properties in materials.
Properties
IUPAC Name |
4-naphthalen-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKZJLQKOBTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Naphthalen-1-yl)picolinic acid involves several steps. One common method includes the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a mixture of water and toluene at 110°C for 7 hours . This reaction yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
4-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with various metals, including chromium, zinc, manganese, copper, iron, and molybdenum . These metal complexes have significant functional roles in catalysis and other chemical processes. In biology and medicine, the compound has potential antiviral and immunomodulatory properties, making it a candidate for therapeutic applications . Additionally, it is used in the study of photochromic materials and fluorescent properties .
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)picolinic acid involves its ability to bind to metal ions and form stable complexes. This binding can alter the structure and function of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can bind to zinc finger proteins, disrupting their function and inhibiting viral replication . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Picolinic acid derivatives vary significantly based on substituents at positions 4 and 4. Key analogs include:
- For instance, DFT studies on 4-(aminophenylethynyl)picolinic acids revealed that electron-donating groups (e.g., -NH₂) increase polarizability and nonlinear optical responses .
- Steric Effects : The bulky naphthyl group may reduce solubility in polar solvents compared to smaller substituents like hydroxymethyl but could improve binding selectivity in enzyme inhibition or receptor targeting.
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